

# An In-depth Technical Guide to the Molecular Structure of Trifluridine- $^{13}\text{C}$ , $^{15}\text{N}_2$

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Trifluridine- $^{13}\text{C}$ ,  $^{15}\text{N}_2$

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Trifluridine- $^{13}\text{C}$ ,  $^{15}\text{N}_2$ . This isotopically labeled compound is a crucial tool in pharmaceutical research, particularly in pharmacokinetic and metabolic studies.

## Molecular Structure and Properties

Trifluridine- $^{13}\text{C}$ ,  $^{15}\text{N}_2$  is a stable isotope-labeled version of Trifluridine, an antiviral and antineoplastic drug. The labeling involves the incorporation of one carbon-13 ( $^{13}\text{C}$ ) and two nitrogen-15 ( $^{15}\text{N}$ ) isotopes into the pyrimidine ring of the molecule. This labeling makes it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry.<sup>[1][2][3]</sup>

The molecular structure of Trifluridine- $^{13}\text{C}$ ,  $^{15}\text{N}_2$  is depicted below. The carbon atom at position 2 of the pyrimidine ring is replaced with  $^{13}\text{C}$ , and the nitrogen atoms at positions 1 and 3 are replaced with  $^{15}\text{N}$ .

Caption: Molecular structure of Trifluridine- $^{13}\text{C}$ ,  $^{15}\text{N}_2$ .

## Quantitative Data

The key quantitative data for Trifluridine- $^{13}\text{C}$ ,  $^{15}\text{N}_2$  are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> <sup>13</sup> CH <sub>11</sub> F <sub>3</sub> <sup>15</sup> N <sub>2</sub> O <sub>5</sub>	[4][5]
Molecular Weight	299.18 g/mol	[4][5]
Exact Mass	299.06 g/mol	[5]
CAS Number	2086328-10-9	[4][5]
Isotopic Purity	<sup>13</sup> C: ≥99%, <sup>15</sup> N: ≥98%	[4]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO and water	
Melting Point	190-193 °C (unlabeled)	
SMILES	O=[ <sup>13</sup> C]1--INVALID-LINK-- [C@H]2O--INVALID-LINK-- C2">C@HCO	
InChI	InChI=1S/C10H11F3N2O5/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7/h2,5-7,16-17H,1,3H2,(H,14,18,19)/t5-,6+,7+/m0/s1/i9+1,14+1,15+1	[5]

## Experimental Protocols

### Synthesis

A detailed, publicly available experimental protocol for the synthesis of Trifluridine-<sup>13</sup>C,<sup>15</sup>N<sub>2</sub> is not readily found in the scientific literature. However, based on established methods for the synthesis of isotopically labeled pyrimidine nucleosides, a plausible synthetic route can be proposed. This typically involves the condensation of a labeled nucleobase with a protected sugar moiety.

The likely starting materials would be:

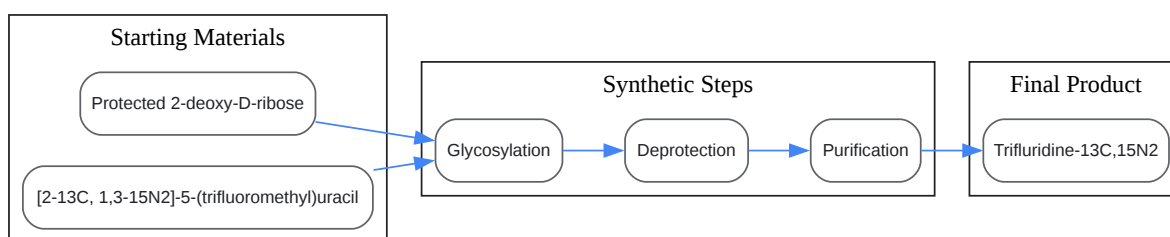
- [2-<sup>13</sup>C, 1,3-<sup>15</sup>N<sub>2</sub>]-5-(trifluoromethyl)uracil: The isotopically labeled pyrimidine base.

- A protected 2-deoxy-D-ribose derivative: Such as 1-chloro-3,5-di-O-p-toluoyl-2-deoxy- $\alpha$ -D-ribofuranose.

The general steps would involve:

- Glycosylation: The condensation of the silylated labeled uracil derivative with the protected deoxyribose derivative, often catalyzed by a Lewis acid.
- Deprotection: Removal of the protecting groups from the sugar moiety to yield the final product.
- Purification: Purification of the final compound using techniques such as column chromatography and recrystallization.

A simplified workflow for this proposed synthesis is illustrated below.



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of Trifluridine-<sup>13</sup>C,<sup>15</sup>N<sub>2</sub>]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12398143#what-is-the-molecular-structure-of-trifluridine-13c-15n2]

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)